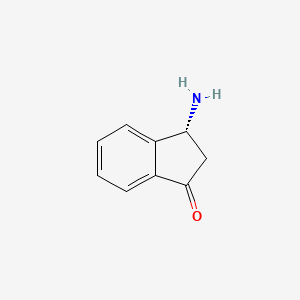![molecular formula C9H9BrN2O B12849789 (6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12849789.png)
(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its valuable applications in organic synthesis and pharmaceutical chemistry due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol typically involves the reaction of 2-aminopyridine with α-bromoacetophenone under microwave irradiation. This method yields 2-phenylimidazo[1,2-a]pyridine in high efficiency . The reaction conditions often include the use of solvents such as water, which has been found to be suitable under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents such as sodium borohydride.
Substitution: This compound can undergo substitution reactions, particularly at the bromine site, using nucleophiles.
Common Reagents and Conditions
Oxidation: Metal-free oxidation strategies.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Aplicaciones Científicas De Investigación
(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features.
Indole Derivatives: Share some biological activities and structural characteristics.
Uniqueness
(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives .
Propiedades
Fórmula molecular |
C9H9BrN2O |
|---|---|
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
(6-bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H9BrN2O/c1-6-8(5-13)12-4-7(10)2-3-9(12)11-6/h2-4,13H,5H2,1H3 |
Clave InChI |
ZOGVQNIYXLZEAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=C(C=CC2=N1)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)






![1,1,1-Trifluoro-4-[(pyridin-3-ylmethyl)-amino]-but-3-en-2-one](/img/structure/B12849763.png)
![1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide](/img/structure/B12849768.png)
![(R)-N-((R)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12849769.png)
![Di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate](/img/structure/B12849771.png)
![2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B12849773.png)
